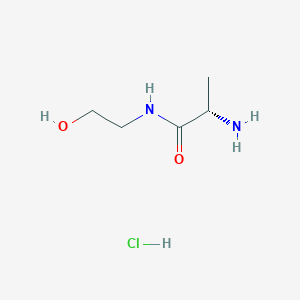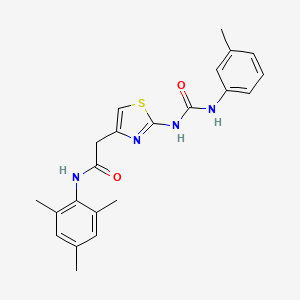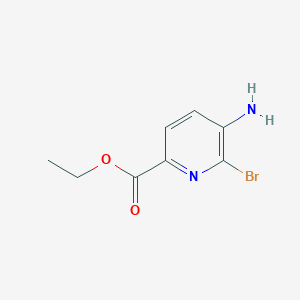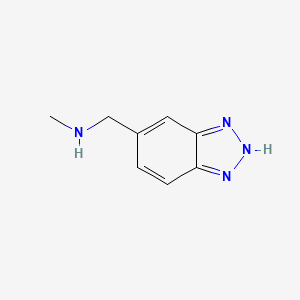
4-chloro-2-(3-chlorophenyl)-5-(1-pyrrolidinyl)-3(2H)-pyridazinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2-(3-chlorophenyl)-5-(1-pyrrolidinyl)-3(2H)-pyridazinone, also known as chlorpromazine or CPZ, is a phenothiazine antipsychotic drug first synthesized in 1950. It is used to treat schizophrenia, bipolar disorder, and other mental illnesses. CPZ has a wide range of physiological effects, including sedation, antiemetic, and anticholinergic effects. It is also used to treat nausea and vomiting, and it has been used to treat Parkinson's disease and Tourette's syndrome. CPZ is a commonly prescribed medication, and it is available in many different forms, including tablets, injections, and suppositories.
Applications De Recherche Scientifique
Chromatographic Analysis
4-Chloro-2-(3-chlorophenyl)-5-(1-pyrrolidinyl)-3(2H)-pyridazinone and its derivatives have been studied for their chromatographic properties. Dulak, Kovač, and Rapos (1967) developed methods for the chromatographic separation of this compound, which also allowed for the quantitative determination of its isomers and related compounds (Dulak, Kovač, & Rapos, 1967).
Enzymatic and Chemical Preparation
The compound has been a subject of study in enzymatic and chemical preparation processes. Haug, Eberspächer, and Lingens (1973) described its preparation through both enzymatic and chemical treatment, highlighting the properties of the metabolite (Haug, Eberspächer, & Lingens, 1973).
Bacterial Degradation
Research by de Frenne, Eberspächer, and Lingens (1973) focused on the bacterial degradation of this compound. They identified several metabolites resulting from the degradation process and proposed a pathway for its bacterial degradation (de Frenne, Eberspächer, & Lingens, 1973).
Synthesis and Biological Activities
The compound has been utilized in the synthesis of various derivatives with potential biological activities. Kamble et al. (2015) synthesized new derivatives and assessed their inhibitory effects on cancer cell lines, demonstrating significant biological activities including antiangiogenic and antioxidant properties (Kamble et al., 2015).
Structural Analysis
Structural analysis of pyridazinone derivatives has also been a research focus. Daoui et al. (2021) conducted a study on the crystal structure and Hirshfeld surface analysis of a pyridazinone derivative, providing insights into its molecular structure (Daoui et al., 2021).
Propriétés
IUPAC Name |
4-chloro-2-(3-chlorophenyl)-5-pyrrolidin-1-ylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2N3O/c15-10-4-3-5-11(8-10)19-14(20)13(16)12(9-17-19)18-6-1-2-7-18/h3-5,8-9H,1-2,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOZJMTICECVKQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C(=O)N(N=C2)C3=CC(=CC=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-2-(3-chlorophenyl)-5-(1-pyrrolidinyl)-3(2H)-pyridazinone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chloro-4-methoxyphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2449110.png)



![4-(2-(1H-benzo[d]imidazol-1-yl)acetamido)-N-(quinolin-8-yl)butanamide](/img/structure/B2449118.png)
![N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2449119.png)

![3-(4-ethoxyphenyl)-N'-[(E)-(4-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2449121.png)
![2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2449123.png)




